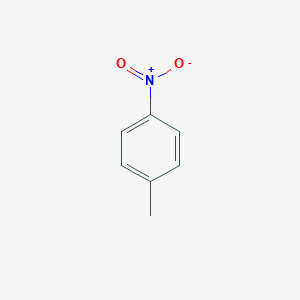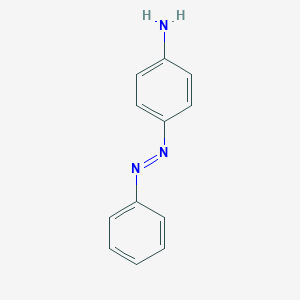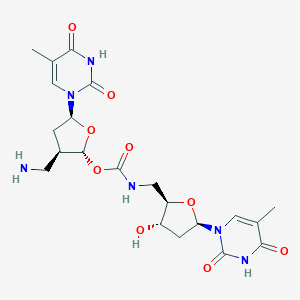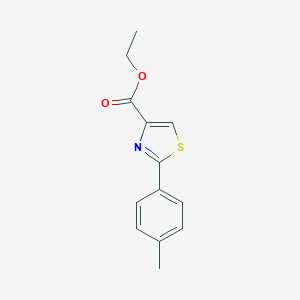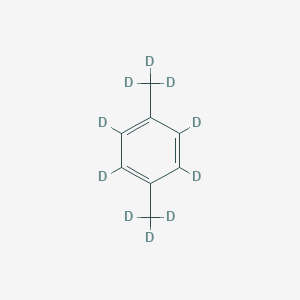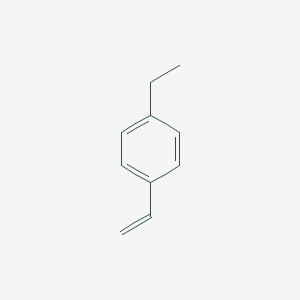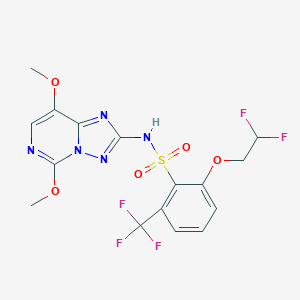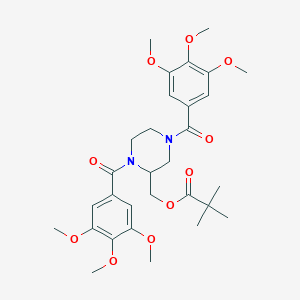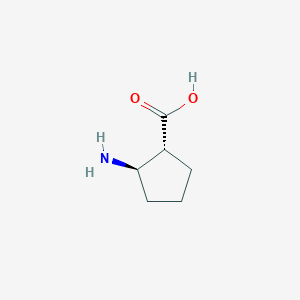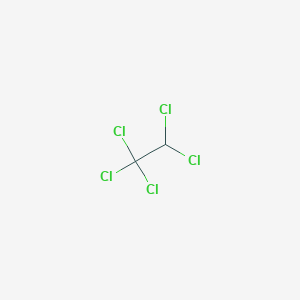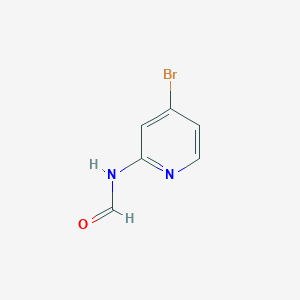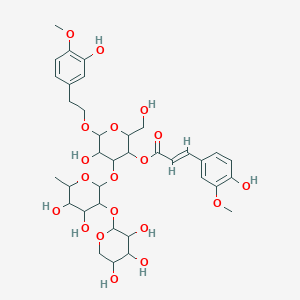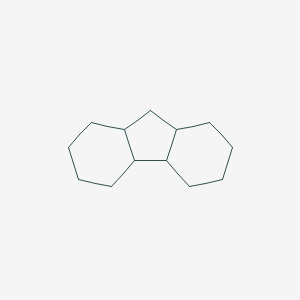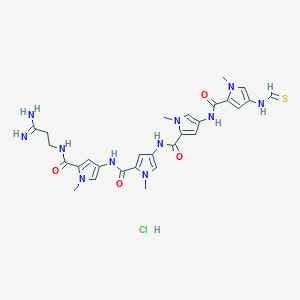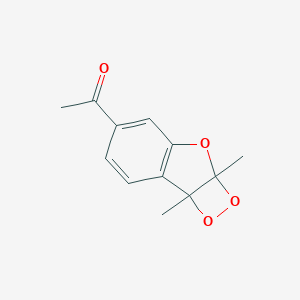
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone, also known as DBF, is a synthetic compound that belongs to the class of benzofurans. It has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone is not fully understood. However, it has been proposed that 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been suggested that 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone may act as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as SOD and CAT. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has several advantages as a research tool. It is relatively easy to synthesize and purify, and its biological effects have been well documented. However, there are also some limitations to its use. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications. Additionally, the effects of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone. One area of interest is the development of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone with other compounds, such as chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenol with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has also been found to possess neuroprotective and anti-depressant effects, suggesting its potential application in the treatment of neurological disorders.
Propiedades
Número CAS |
130293-26-4 |
|---|---|
Nombre del producto |
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone |
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
1-(2a,7b-dimethyldioxeto[3,4-b][1]benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-7(13)8-4-5-9-10(6-8)14-12(3)11(9,2)15-16-12/h4-6H,1-3H3 |
Clave InChI |
VYBFEOATQNOTCW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)C3(C(O2)(OO3)C)C |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C3(C(O2)(OO3)C)C |
Sinónimos |
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)etha none |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



